molecular formula C15H9Cl3O5 B1254301 6-O-Methylarthothelin

6-O-Methylarthothelin

Cat. No.: B1254301
M. Wt: 375.6 g/mol
InChI Key: SMLUHOHPDVBXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Characteristics and Research Context 6-O-Methylarthothelin is a specialized chemical compound belonging to the xanthone family. Xanthones are tricyclic aromatic compounds known for their diverse biological activities and are commonly isolated from natural sources such as fungi, lichens, and bacteria . These natural products are recognized as attractive targets for medicinal chemistry due to their complex structures and potential bioactivity . As a xanthone derivative, this compound is of significant interest for fundamental scientific research and early-stage drug discovery programs. Research Applications and Value This compound is presented as a high-purity chemical tool for in vitro research applications. Researchers can utilize this compound in pharmaceutical research for the identification and quantification of chemical substances, as well as in bioassay development to probe new biological pathways . Its value lies in its potential to help scientists better understand disease mechanisms and contribute to the development of innovative research assays and tools . Regulatory and Use Compliance This product is labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research and is not intended for use in diagnostic procedures, clinical applications, or personal use . RUO products, such as this one, do not have a medical intended purpose and are not classified as in vitro diagnostic medical devices (IVDs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9Cl3O5

Molecular Weight

375.6 g/mol

IUPAC Name

2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one

InChI

InChI=1S/C15H9Cl3O5/c1-4-3-5(22-2)8(16)14-6(4)11(19)7-12(20)9(17)13(21)10(18)15(7)23-14/h3,20-21H,1-2H3

InChI Key

SMLUHOHPDVBXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)OC

Origin of Product

United States

Chemical Profile of 6 O Methylarthothelin

Molecular Structure and Chemical Formula

The systematic name for this compound is 2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one. researchgate.net Its molecular formula is C₁₅H₉Cl₃O₅.

Association with Tetramelas Species

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its isolation, identification, and understanding its behavior in biological systems.

PropertyValue
Appearance Yellow needles publish.csiro.au
Melting Point 282-284 °C publish.csiro.au
Molecular Formula C₁₅H₉Cl₃O₅

Isolation and Purification Methodologies for 6 O Methylarthothelin from Biological Sources

Extraction Techniques from Lichen Biomass

The initial step in obtaining 6-O-methylarthothelin involves the extraction of metabolites from the lichen thalli. mdpi.com This process aims to separate the desired compounds from the solid lichen material into a liquid solvent.

Common methods for extracting compounds from lichen biomass include:

Solvent Extraction: This traditional and widely used technique involves the use of organic solvents to dissolve and extract target compounds from the biomass. contractlaboratory.com The lichen material is typically ground to increase surface area and then macerated or percolated with a suitable solvent. Acetone (B3395972) is a commonly used solvent for the exhaustive extraction of lichen metabolites. core.ac.uk Other solvents like methanol (B129727), ethanol, and hexane (B92381) may also be employed depending on the specific compounds of interest. contractlaboratory.com After extraction, the solvent is evaporated to yield a crude extract containing a mixture of compounds. contractlaboratory.com

Advanced Extraction Techniques: Modern methods aim to improve efficiency and reduce solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction. contractlaboratory.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and biomass, accelerating the extraction process. contractlaboratory.com

Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, often carbon dioxide, as the extraction solvent. contractlaboratory.com It is considered an environmentally friendly technique as the solvent can be easily removed by depressurization. contractlaboratory.com

Prior to the main extraction, a pre-extraction wash is often performed to remove interfering substances. For instance, washing the lichen thalli with acetone can help remove acetone-soluble phenolics. nih.gov In some procedures, a defatting step using a sequence of solvents like a chloroform-methanol mixture followed by a methanol-water mixture is employed to remove lipids and other hydrophobic materials before the main extraction. researchgate.net

Table 1: Comparison of Extraction Techniques for Lichen Biomass

Extraction TechniquePrincipleAdvantagesCommon Solvents
Solvent Extraction Dissolving target compounds in a suitable solvent. contractlaboratory.comSimple, widely applicable.Acetone, Methanol, Ethanol, Hexane. contractlaboratory.comcore.ac.uk
Ultrasound-Assisted Extraction (UAE) Using ultrasound to enhance solvent penetration. contractlaboratory.comImproved efficiency, reduced extraction time. contractlaboratory.comVarious organic solvents.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and biomass. contractlaboratory.comShorter extraction times. contractlaboratory.comVarious organic solvents.
Accelerated Solvent Extraction (ASE) Using elevated temperature and pressure. nih.govFaster, reduced solvent consumption. nih.govAcetone, other organic solvents. nih.gov
Supercritical Fluid Extraction (SFE) Using a supercritical fluid as the solvent. contractlaboratory.comEnvironmentally friendly, no solvent residue. contractlaboratory.comSupercritical CO2. contractlaboratory.com

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a mixture of compounds including this compound, must be purified. core.ac.uk Chromatography is the primary method used for this purpose, relying on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. bioanalysis-zone.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying significant quantities of a target compound from a mixture. teledynelabs.com It operates on the principle of separating components at the molecular level as they pass through a column packed with a stationary phase, carried by a liquid mobile phase. teledynelabs.com

In the context of purifying this compound, a crude extract would be subjected to preparative HPLC. The selection of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation. plantaanalytica.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of pure fractions of this compound. iyte.edu.tr Modern preparative HPLC systems offer high precision and can handle large sample volumes, making them suitable for obtaining the quantities of pure compound needed for further research. teledynelabs.comgilson.com

Table 2: Key Parameters in Preparative HPLC for Compound Purification

ParameterDescriptionImportance
Stationary Phase The solid material in the column that interacts with the sample components. teledynelabs.com Common types include silica, C8, and C18. plantaanalytica.comDetermines the primary mode of separation (e.g., normal phase, reversed-phase). plantaanalytica.com
Mobile Phase The solvent or solvent mixture that carries the sample through the column. teledynelabs.comIts composition is adjusted to control the elution speed and separation of compounds. iyte.edu.tr
Flow Rate The speed at which the mobile phase moves through the column.Affects the resolution and the time required for the separation. rotachrom.com
Column Dimensions The length and internal diameter of the HPLC column.Larger columns are used for preparative scale to handle larger sample loads. edqm.eu
Detector A device that measures the concentration of the eluting components. joiv.org UV detectors are common. plantaanalytica.comAllows for the identification and collection of the desired compound fractions.

Besides preparative HPLC, other chromatographic techniques can be employed for the separation of this compound and other lichen xanthones.

Flash Chromatography: A rapid form of column chromatography that uses pressure to speed up the flow of the mobile phase. It is often used for preliminary purification of crude extracts. core.ac.uk For instance, a mixture containing this compound can be subjected to flash chromatography using a solvent system like ethyl acetate (B1210297)/light petroleum to achieve initial separation. core.ac.uk

Thin-Layer Chromatography (TLC): A simple and rapid analytical technique used to monitor the progress of a separation and to identify the components in a mixture. anbg.gov.au Standardized TLC methods have been developed for the analysis of lichen-derived products, including xanthones. researchgate.net It can be used to determine the appropriate solvent system for column chromatography. anbg.gov.au

Fractional Crystallization: While not a chromatographic technique, it is a purification method that can be used in conjunction with chromatography. core.ac.uk It relies on the differences in solubility of the components in a mixture to achieve separation. core.ac.uk

The combination of these techniques, for example, using flash chromatography for initial separation followed by preparative HPLC for final purification, is a common strategy to obtain highly pure this compound from lichen extracts. core.ac.uk

Biological Activities and Research Applications

Overview of Investigated Biological Effects

Chlorinated xanthones, as a group, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. sibran.ru The presence of chlorine atoms can significantly influence the biological potency of these molecules.

Potential Research Applications

Given the known biological activities of related chlorinated xanthones, this compound represents a valuable molecule for further scientific inquiry. Its unique structure makes it a candidate for screening in various biological assays to explore its potential as an antimicrobial or cytotoxic agent. Further research into its mechanisms of action could provide insights into the development of new therapeutic compounds.

Biosynthesis and Enzymatic Pathways of 6 O Methylarthothelin

Proposed Polyketide Biosynthetic Route for Xanthones in Lichens

The biosynthesis of most xanthones in lichens, including the precursor to 6-O-Methylarthothelin, commences via the polyacetate/polymalonate pathway. mdpi.commdpi.comnih.govresearchgate.net This process involves the sequential condensation of acetate (B1210297) and malonate units, derived from acetyl-CoA, to form a linear polyketide chain. wikipedia.org Specifically, the structure of many lichen xanthones is assembled through the linear condensation of one acetate unit and seven malonate units. wikipedia.org

This polyketide chain then undergoes a crucial folding process, which dictates the subsequent cyclization pattern and ultimately the final structure of the xanthone (B1684191). mdpi.commdpi.com For the majority of lichen xanthones, this folding leads to an orsellinic acid-type cyclization, resulting in a characteristic methyl group at the C-8 position of the xanthone nucleus. mdpi.comwikipedia.org The process continues with an aldol (B89426) condensation and a Claisen-type cyclization, which together forge the foundational benzophenone (B1666685) intermediate. mdpi.com This intermediate is a key branching point in the pathway, setting the stage for the formation of the central pyrone ring of the xanthone.

Role of Oxidative Cleavage and Cyclization Steps

Following the formation of the benzophenone intermediate, a critical oxidative cleavage event occurs. researchgate.netutar.edu.my This step is essential for rearranging the carbon skeleton into the correct configuration for xanthone formation. The benzophenone can then undergo cyclization to form the characteristic tricyclic xanthone core. utar.edu.my

In some proposed biosynthetic schemes, an anthraquinone (B42736) intermediate, such as islandicin, is formed first. researchgate.net This anthraquinone then undergoes oxidative ring scission, followed by a decarboxylative cyclization to yield the xanthone structure. researchgate.netresearchgate.net This type of pathway, involving the cleavage of a pre-formed ring system, highlights the diverse strategies employed by organisms to construct complex natural products. The final steps in the biosynthesis of this compound would then involve specific chlorination and methylation reactions to arrive at the final structure.

Investigations Using Isotopically Labeled Precursors

The elucidation of biosynthetic pathways heavily relies on the use of isotopically labeled precursors. In the study of xanthone biosynthesis, feeding experiments with compounds labeled with stable isotopes like ¹³C, ²H, and ¹⁸O have provided invaluable insights. sjtu.edu.cnpublish.csiro.au These experiments have confirmed that the carbon backbone of polycyclic xanthones in bacteria is assembled from a single polyketide chain. nih.gov

For instance, studies on the biosynthesis of tajixanthone, a related fungal metabolite, utilized ¹³C-labeled acetate to trace the origin of each carbon atom in the final molecule. publish.csiro.au The observed labeling patterns revealed that the molecule was derived from an octaketide that underwent ring cleavage. publish.csiro.au Furthermore, the randomization of the ¹³C label in one of the rings indicated the presence of a symmetrical intermediate, a benzophenone, which could rotate freely before the final cyclization. publish.csiro.au Similar isotopic labeling studies on other xanthones have shown the incorporation of atmospheric oxygen into the xanthone ring, pointing towards specific oxidative steps in the pathway. sjtu.edu.cn

Enzyme Studies and Genetic Determinants in Xanthone Biosynthesis

The biosynthesis of xanthones is governed by a suite of specialized enzymes encoded by gene clusters within the organism's genome. nih.gov Polyketide synthases (PKSs) are the master enzymes that initiate the process by assembling the initial polyketide chain. wikipedia.orgnih.gov These are often large, multi-domain proteins that control the sequence of condensation reactions. wikipedia.org

Following the action of PKSs, a variety of tailoring enzymes, such as oxidases, cyclases, and methyltransferases, modify the polyketide intermediate to produce the final xanthone structure. sjtu.edu.cnspringernature.com For example, monooxygenases are responsible for the oxidative steps, including hydroxylations, epoxidations, and Baeyer-Villiger oxidations, which are crucial for forming the xanthone scaffold. sjtu.edu.cnspringernature.com In the biosynthesis of aflatoxins, which shares a common xanthone intermediate with some lichen substances, specific genes like verA have been identified to be involved in the formation of the xanthone structure from an anthraquinone precursor. mdpi.commdpi.com The identification and characterization of these enzymes and their corresponding genes are essential for a complete understanding of xanthone biosynthesis.

Comparative Biosynthesis with Related Xanthones (e.g., Aflatoxins, Sterigmatocystins)

The biosynthetic pathway of lichen xanthones shares remarkable similarities with that of other well-known fungal metabolites, such as aflatoxins and sterigmatocystins. nih.gov These mycotoxins are also polyketide-derived compounds that pass through an anthraquinone intermediate before being converted into a xanthone. nih.govnih.gov The biosynthesis of aflatoxins proceeds from acetate to a polyketide, then to anthraquinones, and finally to xanthones, which are the immediate precursors to the aflatoxins themselves. nih.gov

Sterigmatocystin, a key intermediate in aflatoxin biosynthesis, is itself a xanthone derivative. nih.gov The conversion of the anthraquinone versicolorin (B1264617) A to the xanthone demethylsterigmatocystin is a critical step in this pathway. mdpi.com This shared biosynthetic logic underscores a common evolutionary origin for the enzymatic machinery responsible for producing these diverse and biologically active compounds. The primary difference between the pathways often lies in the specific tailoring enzymes that modify the common xanthone core, leading to the vast structural diversity observed in this class of natural products. researchgate.net

Chemical Synthesis and Derivatization Strategies of 6 O Methylarthothelin and Its Analogs

Total Synthesis Methodologies for 6-O-Methylarthothelin

The total synthesis of this compound (2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one) has been successfully achieved, confirming its structure. researchgate.netresearchgate.net This synthesis was pivotal in unequivocally identifying the compound, which was found to co-occur with other lichen substances like norstictic acid and atranorin (B1665829) in a Dimelaena lichen. researchgate.net While specific details of the multi-step synthesis are often proprietary to the research groups that develop them, the general approach relies on building the core xanthone (B1684191) structure and then introducing the specific substituents (chloro, hydroxyl, methoxy (B1213986), and methyl groups) at the desired positions. The synthesis of such complex natural products is a testament to the advancements in organic synthesis, allowing for the creation of intricate molecular architectures. scripps.edu

Synthetic Approaches to this compound Derivatives and Analogs

The creation of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. nih.gov These studies can lead to the development of compounds with enhanced potency or selectivity.

Strategies for Chlorinated Xanthone Derivatives

The synthesis of chlorinated xanthone derivatives is of significant interest due to their observed antimicrobial activities. mdpi.com A general and effective method for preparing these compounds involves a two-step process:

Cyclodehydration: This step forms the basic xanthone skeleton. It is often achieved by reacting a substituted hydroxybenzoic acid with a phenol (B47542) derivative in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). researchgate.netresearchgate.netichem.md This reaction proceeds through the formation of a benzophenone (B1666685) intermediate followed by an intramolecular cyclization. up.pt

Chlorination: Following the formation of the hydroxyxanthone core, chlorination is carried out. A common method is electrophilic substitution using reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) and a source of chloride ions like sodium chloride (NaCl) in a suitable solvent like ethanol. researchgate.netresearchgate.netichem.md

The presence and position of chlorine atoms can significantly impact the biological properties of the xanthone. mdpi.com For instance, studies have shown that the introduction of chlorine at specific positions can enhance the anticancer activity of hydroxyxanthone derivatives. researchgate.netjapsonline.com

Synthesis of O-Methylated Xanthone Analogs (e.g., 1,3,6-Tri-O-methylarthothelin)

The synthesis of O-methylated analogs, such as 1,3,6-Tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one), has also been reported. researchgate.netresearchgate.net This compound was synthesized to confirm its structure, as it was also isolated from the same Dimelaena lichen as this compound. researchgate.net

The synthesis of such analogs typically involves the methylation of the hydroxyl groups on the xanthone core. This can be achieved using a variety of methylating agents, with the choice of reagent and reaction conditions being crucial to control the regioselectivity of the methylation, especially when multiple hydroxyl groups are present. Selective methylation procedures are often necessary to obtain the desired product. researchgate.net

General Synthetic Methodologies for Xanthone Skeletons

The construction of the fundamental xanthone (dibenzo-γ-pyrone) scaffold is the cornerstone of synthesizing this compound and its analogs. core.ac.uk Over the years, several methods have been developed, each with its own advantages and limitations.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like xanthones. rsc.orglkouniv.ac.inslideshare.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com For the xanthone skeleton, common disconnection strategies focus on the bonds forming the central pyrone ring.

A primary disconnection approach involves breaking the ether linkage and the bond adjacent to the carbonyl group. This leads to two main synthetic precursors:

A 2-hydroxy-2'-methoxybenzophenone (B8678483) derivative.

A 2-aryloxybenzoic acid derivative.

These intermediates can then be synthesized from even simpler starting materials through well-established reactions. up.pt

Cyclization and Coupling Reactions

The formation of the xanthone core from the precursors identified through retrosynthetic analysis involves key cyclization and coupling reactions.

From Benzophenones: The cyclization of 2,2'-dihydroxybenzophenones is a common method. This reaction is typically acid-catalyzed and involves the intramolecular nucleophilic attack of one hydroxyl group onto the carbonyl carbon, followed by dehydration. up.pt The Grover, Shah, and Shah (GSS) reaction is a well-known one-pot method that starts from a phenol and a salicylic (B10762653) acid derivative to form a benzophenone intermediate, which then cyclizes to the xanthone. wits.ac.za

From Diaryl Ethers: An alternative route involves the electrophilic cycloacylation of 2-aryloxybenzoic acids. This intramolecular Friedel-Crafts type reaction is usually promoted by strong acids or other activating agents. up.pt

Aryne-Based Methods: More modern approaches utilize the chemistry of arynes. The reaction of silylaryl triflates with salicylates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) provides an efficient one-pot synthesis of xanthones. This method proceeds through a tandem intermolecular nucleophilic coupling of the salicylate (B1505791) with the aryne, followed by an intramolecular electrophilic cyclization. nih.govresearchgate.net A significant advantage of this methodology is its tolerance for halogen atoms, which allows for further diversification of the xanthone skeleton through cross-coupling reactions. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions have also been developed for the synthesis of xanthones. These can involve tandem cyclization/cross-coupling reactions of appropriately substituted chromones with aryl iodides. nih.gov

These diverse synthetic strategies provide chemists with a versatile toolbox for the construction of this compound and a wide array of its analogs, facilitating further investigation into their chemical properties and biological potential.

Protection and Deprotection Group Strategies

In the total synthesis of complex, poly-functionalized xanthones like this compound, protecting groups are indispensable for achieving regioselectivity and preventing unwanted side reactions. jocpr.comorganic-chemistry.org The core structure of arthothelin (B1239263) contains multiple hydroxyl groups with varying acidities and nucleophilicities, necessitating a carefully planned protection strategy during synthesis.

A common approach involves the use of benzyl (B1604629) (Bn) ethers to protect the reactive phenolic hydroxyl groups. jocpr.comresearchgate.netlibretexts.org For instance, in the synthesis of a closely related chlorinated xanthone, 2,5-dichloro-6-O-methylnorlichexanthone, a modified Friedel-Crafts acylation was used. publish.csiro.au This synthesis condensed 2-benzyloxy-3-chloro-4-methoxy-6-methylbenzoic acid with 1,3,5-tribenzyloxy-2-chlorobenzene. publish.csiro.au Here, the benzyl groups mask the hydroxyl functions on both precursor fragments, directing the reaction to the desired positions and preventing self-condensation or other side reactions.

Deprotection, the removal of these groups, is the critical final step to unveil the target structure. In the aforementioned synthesis, treatment with boron trichloride (B1173362) (BCl₃) at low temperatures effectively cleaved the benzyl ethers to yield the free hydroxyl groups, which then allowed for the final cyclization to the xanthone core. publish.csiro.au Boron trihalides are powerful reagents for cleaving ether bonds, especially benzyl and methyl ethers. An alternative and often milder method for debenzylation is catalytic hydrogenolysis. jocpr.comlibretexts.org

Conversely, in semisynthetic modifications, such as the conversion of natural arthothelin to 1,3,6-tri-O-methylarthothelin, protecting groups may not be necessary if the reaction conditions are selective enough. The methylation of arthothelin using dimethyl sulfate (B86663) and potassium carbonate proceeds directly without the need to protect the carbonyl group. publish.csiro.au

Table 1: Summary of Protecting Group Strategies in Xanthone Synthesis

Functional Group to ProtectProtecting GroupProtection Reagent/ConditionsDeprotection Reagent/ConditionsRationale
Hydroxyl (Phenolic)Benzyl (Bn)Benzyl bromide (BnBr), Base (e.g., K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C) or Boron Trichloride (BCl₃)Stable under a wide range of conditions; removable without affecting other groups like chlorides. researchgate.netpublish.csiro.au
Carbonyl (Ketone)Acetal/KetalDiol (e.g., Ethylene glycol), Acid catalystAqueous Acid (e.g., HCl)Protects the ketone from nucleophiles and reducing agents. libretexts.orgwikipedia.org

Stereoselective Synthesis Approaches

The molecular structure of this compound is planar and achiral, meaning it does not possess any stereocenters or exhibit stereoisomerism. Consequently, stereoselective synthesis—a set of methods designed to control the formation of specific stereoisomers—is not a required consideration for the synthesis of this compound itself.

However, the principles of stereoselective synthesis would become highly relevant in the creation of novel, unnatural analogs of this compound. organic-chemistry.orgnih.gov For example, if a chiral side-chain were to be introduced to the xanthone core, or if the substitution pattern led to atropisomerism (chirality arising from hindered rotation around a single bond), then stereoselective methods would be crucial to control the three-dimensional architecture of the resulting molecule. slideshare.netnih.gov Such approaches might involve the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer over others.

Semisynthetic Modification and Derivatization for Research Applications

Semisynthesis, which uses a readily available natural product as a starting material for chemical modifications, is a powerful tool for producing analogs and derivatives for research. wikipedia.org This strategy is particularly useful for confirming the structures of newly isolated natural products or for creating a library of related compounds to study structure-activity relationships.

The chemical literature provides direct examples of the semisynthesis and derivatization of the arthothelin scaffold.

Synthesis of Arthothelin: Natural this compound, isolated from a lichen, was treated with boron tribromide (BBr₃) in dichloromethane. This reaction selectively cleaved the methyl ether at the C-6 position (a demethylation) to yield the parent compound, arthothelin. publish.csiro.au This conversion was instrumental in confirming the structure of the natural product.

Synthesis of 1,3,6-Tri-O-methylarthothelin: To confirm the identity of another minor xanthone found in the same lichen, a semisynthesis was performed starting from arthothelin. publish.csiro.au Treatment of arthothelin with excess dimethyl sulfate and anhydrous potassium carbonate in acetone (B3395972) resulted in the methylation of all three hydroxyl groups, producing 1,3,6-tri-O-methylarthothelin. publish.csiro.au The properties of this synthetic product perfectly matched those of the isolated minor compound, confirming its structure. publish.csiro.au

These examples highlight how straightforward derivatization reactions—demethylation and methylation—serve as essential research tools for structural elucidation.

Strategic Introduction of Functional Groups

The targeted introduction and modification of functional groups on the xanthone scaffold are central to its chemical synthesis and derivatization. libretexts.orgchemistrystudent.com The identity and position of substituents like hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) groups dictate the molecule's chemical and physical properties.

The total synthesis of chlorinated xanthones often relies on the condensation of two specifically functionalized aromatic rings, a substituted phloroglucinol (B13840) derivative (A-ring precursor) and an orsellinate derivative (C-ring precursor). researchgate.netmdpi.com This strategy allows for the precise placement of the required functional groups from the very beginning of the synthetic sequence.

Functional group interconversion on the fully formed xanthone nucleus is also a key strategy. As described previously, the following transformations have been performed on the arthothelin skeleton:

Methoxy to Hydroxyl: The conversion of the 6-methoxy group in this compound to a 6-hydroxyl group to form arthothelin is a classic example of introducing a hydroxyl function via demethylation. publish.csiro.au

Hydroxyl to Methoxy: The reaction of arthothelin with dimethyl sulfate converts the hydroxyl groups at positions 1, 3, and 6 into methoxy groups, yielding 1,3,6-tri-O-methylarthothelin. publish.csiro.au This methylation is a strategic way to introduce methoxy functional groups.

These transformations allow chemists to access different members of the arthothelin family from a single precursor, which is invaluable for confirming structures and preparing analytical standards.

Techniques for Enhancing Analytical Properties (e.g., volatility, ionization)

The analysis of natural products often requires derivatization to make them compatible with certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com Compounds with polar functional groups, such as the phenolic hydroxyls in this compound and its parent compound arthothelin, are often non-volatile and can interact strongly with the GC column, leading to poor peak shape and thermal degradation. nih.gov

To overcome these issues, derivatization is employed to mask the polar groups, thereby increasing the compound's volatility and thermal stability. nih.govresearchgate.net Common techniques include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the acidic hydroxyl (-OH) groups into trimethylsilyl (B98337) (-OTMS) ethers. nih.govresearchgate.net These silyl (B83357) derivatives are much more volatile and less polar, making them ideal for GC-MS analysis.

Methylation: As demonstrated in the synthesis of 1,3,6-tri-O-methylarthothelin, complete methylation of all free hydroxyl groups significantly increases the volatility of the molecule. publish.csiro.au This fully methylated derivative is more amenable to GC-MS analysis than the partially methylated or unmethylated parent compounds.

While derivatization is crucial for GC-MS, other analytical methods like High-Performance Liquid Chromatography (HPLC), often coupled with photodiode-array detection, can analyze these xanthones directly without prior chemical modification. researchgate.netanbg.gov.au

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Research Focus

Broad Spectrum of Biological Activities Associated with the Xanthone (B1684191) Class

The xanthone scaffold, a distinctive 9H-Xanthen-9-one core structure, is the foundation for a class of naturally occurring compounds found in various plants, fungi, and lichens. nih.govresearchgate.net This structural motif has attracted considerable scientific interest due to the diverse pharmacological activities exhibited by its derivatives. nih.gov Research has highlighted a wide array of biological effects, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. frontiersin.org The versatility of the xanthone core allows for a wide range of chemical modifications, which influences its interaction with various biological targets. researchgate.net

Alpha-glucosidase inhibitors are therapeutic agents that play a role in managing postprandial hyperglycemia by delaying glucose absorption. semanticscholar.orgwikipedia.org These inhibitors hinder the activity of α-glucosidase enzymes in the small intestine, which are crucial for breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.orgmdpi.com

Xanthone derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.govexlibrisgroup.com Numerous studies, both on natural and synthetic xanthones, have demonstrated their potential in this area. exlibrisgroup.comresearchgate.net The inhibitory mechanism often involves non-competitive binding to the enzyme, meaning the inhibitor binds to a site other than the active site, inducing a conformational change in the enzyme's secondary structure that reduces its catalytic efficiency. nih.govacs.org Structure-activity relationship studies have revealed key features for inhibitory activity, including the presence of polyhydroxyl groups and expanded aromatic rings, which facilitate hydrogen bonding and π–π stacking interactions with the enzyme. researchgate.netacs.org For instance, certain synthesized xanthone derivatives have shown higher inhibitory activity than the commercial drug acarbose. nih.gov

Xanthone Type/DerivativeKey FindingMechanism of ActionReference
1,6- and 1,3-substituted xanthonesFive compounds showed higher activity than acarbose. 1,6-substituted derivatives were identified as potential non-competitive inhibitors.Non-competitive inhibition. May involve hydrogen bonding with amino acid residues ASN165, HIS209, TRY207, ASP243, and SER104. nih.gov
PolyhydroxylxanthonesExhibited the highest activities among a series of synthesized derivatives.Structure-activity correlation suggests the number and position of hydroxyl groups are crucial for activity. researchgate.net
1,3,7-trihydroxyxanthone and 1,3-dihydroxybenzoxanthoneAct as noncompetitive inhibitors, inducing a loss in the α-helix content of α-glucosidase.Non-competitive inhibition. Key pharmacophores are polyhydroxyl groups and expanded aromatic rings. acs.org
Alkoxy- and Imidazole-Substituted XanthonesAttaching specific moieties (e.g., 4-bromobutoxy) to the 2-hydroxy group of xanthone enhances α-glucosidase inhibition.Mixed inhibition was observed for some derivatives. mdpi.com

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. mdpi.comhealthdirect.gov.au Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects. nih.govorthobullets.com Xanthones have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. nih.gov

The anti-inflammatory mechanisms of xanthones are multifaceted. They have been shown to modulate the production and expression of key inflammatory mediators. frontiersin.org This includes down-regulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgmdpi.com Furthermore, xanthones can inhibit critical inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnews-medical.net By targeting these central pathways, xanthones can effectively suppress the inflammatory cascade. For example, certain xanthones have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory molecules. nih.gov

Xanthone Derivative(s)Research ModelKey Anti-inflammatory EffectsReference
General XanthonesSkin inflammation modelsModulation of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and regulation of NF-κB and MAPK signaling pathways. frontiersin.org
Magniferin, β-mangostin, γ-mangostin, and othersVarious modelsInhibition of pro-inflammatory cytokines (TNF-α, interleukins) and COX-2 enzyme. Inhibition of the NF-κB pathway. news-medical.net
Derivatives from Hypericum beaniiLPS-induced RAW 264.7 macrophagesInhibited nitric oxide (NO) production and reduced mRNA expression of iNOS, TNF-α, IL-1β, IL-6, and COX-2. mdpi.com
Dulxisxanthone FLPS-induced RAW264.7 cellsDownregulated the mRNA expression of iNOS and COX-2. nih.gov
Ellidifolin and swerchirinLPS-stimulated RAW264.7 cellsInhibited the production of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov

Xanthones are widely recognized for their cytotoxic effects against various cancer cell lines, making them promising candidates for oncological research. mdpi.comajchem-a.com The cytotoxic activity of xanthones is influenced by their chemical structure, particularly the presence and position of substituents like isoprenyl, geranyl, methoxy (B1213986), and hydroxyl groups on the xanthone core. ajchem-a.commdpi.com

Numerous studies have isolated xanthone derivatives from natural sources, such as Garcinia species, and evaluated their anti-proliferative effects. mdpi.comajchem-a.comtjnpr.org For example, α-mangostin, a well-studied xanthone, has demonstrated potent cytotoxic effects on human hepatocellular carcinoma (HepG2) cells. mdpi.com Research has also identified that structural features, such as a geranyl chain at certain positions, can increase cytotoxic activity, while cyclization into pyran rings may reduce it. ajchem-a.com The potency of cytotoxic activity is often classified based on the half-maximal inhibitory concentration (IC50) value, with values below 5 µM considered strong. mdpi.com Some novel prenylated xanthones have shown strong to moderate activity against a range of cancer cell lines, including those of the lung, stomach, and prostate. mdpi.com

Anti-inflammatory Activity

Evaluation of Antimicrobial Activity of 6-O-Methylarthothelin and its Sources

This compound is a chlorinated xanthone that has been isolated from lichens, often alongside the related compound arthothelin (B1239263). core.ac.ukcpbr.gov.au The antimicrobial properties of xanthones are a subject of ongoing research, with activity depending heavily on their specific chemical structure. researchgate.net

The antimicrobial potential of xanthones has been tested against various bacterial pathogens. Structure-activity studies indicate that features like hydroxyl groups at specific positions (C-3 and C-6) and prenyl groups can play a significant role in antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The increased lipophilicity provided by apolar groups like prenyl chains may enhance membrane permeability. researchgate.net While general phytochemicals, including phenolics, have shown activity against Gram-positive bacteria like S. aureus, their effectiveness against Gram-negative bacteria can be limited by the bacterium's outer membrane. nih.gov

Specific research on this compound's activity against bacteria like Helicobacter pylori and S. aureus is not extensively documented in the reviewed literature. However, extracts from various plants and natural sources containing other phytochemicals have been shown to inhibit H. pylori. scientificarchives.comresearchgate.net The investigation of antimicrobial properties often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comnih.gov

The antifungal activity of xanthones and related phenolic compounds is attributed to their lipophilic nature, which allows them to interfere with the plasma membrane and cellular organelles of fungi. mdpi.com Some studies suggest a link between the antioxidant activity of these compounds and the inhibition of fungal enzyme biosynthesis. mdpi.com

Direct research on the antifungal properties of this compound is limited. However, one study noted that while this compound was inactive in cytotoxicity assays, a related compound, demethylchodatin, exhibited modest antifungal activity against Fusarium oxysporum. researchgate.net This suggests that minor structural variations within this class of chlorinated lichen xanthones can significantly impact biological activity. Other research has shown that various O-methylated flavonoids and other phytochemicals can inhibit the growth of pathogenic fungi. nih.gov For instance, the antifungal activity of methylxanthines has been explored against fungi that cause grapevine trunk diseases. mdpi.com

Investigations Against Bacterial Strains (e.g., H. pylori, S. aureus)

Molecular Mechanisms of Action in Pre-clinical Models

The biological activity of the chlorinated xanthone this compound is understood through various pre-clinical and in vitro investigations into its molecular mechanisms. Research has explored its interactions with fundamental cellular components and processes, including DNA, energy production pathways, and cell membrane integrity. Furthermore, studies on related chlorinated xanthones have shed light on how microbial systems can enzymatically transform and detoxify such compounds.

Interaction with DNA and Potential for DNA Damage Induction

The ability of small molecules to interact with DNA is a critical aspect of their biological activity and can lead to the control of gene expression or the induction of DNA damage. plos.org DNA damage can arise from a multitude of endogenous and exogenous factors, leading to structural abnormalities that, if unrepaired, can result in mutations, cell cycle arrest, or programmed cell death (apoptosis). ptglab.com The mechanisms of damage are varied and include the formation of DNA lesions, strand breaks, and chemical modifications to the DNA bases. ptglab.comnih.gov

Cellular DNA damage response systems are in place to recognize and repair these insults, but overwhelming or irreparable damage can trigger pathways leading to cell death. ptglab.comnih.govnih.gov While many anticancer agents function by directly or indirectly causing DNA damage plos.orgfrontiersin.org, specific studies detailing the direct interaction of this compound with DNA or its capacity to induce DNA damage are not extensively documented in the available research. However, the general principle that small molecules can bind to DNA grooves or intercalate between base pairs, potentially leading to damage, remains a possible mechanism of action that warrants further investigation for this compound. plos.org

Modulation of Cellular Processes (e.g., ATP Synthase Inhibition by related Xanthones)

Xanthones as a class of compounds are known to interfere with various biological targets. researchgate.net One significant area of investigation for related xanthones is their ability to modulate cellular energy metabolism, specifically through the inhibition of mitochondrial ATP synthase. researchgate.netnih.gov This enzyme is crucial for producing the majority of the cell's ATP through oxidative phosphorylation. atlasgeneticsoncology.orgmicrobialcell.com Its inhibition can lead to a metabolic shift and trigger pathways associated with cell death. nih.govfrontiersin.org

In vitro studies on other dimeric xanthones have demonstrated this inhibitory effect. For instance, Phomoxanthone A has been identified as an inhibitor of mitochondrial ATP synthase. nih.gov Research showed that at a concentration of 260 μM, Phomoxanthone A inhibited ATP synthase activity by sixty percent in mitochondrial lysates. nih.gov This inhibition is significant when compared to known ATP synthase inhibitors like oligomycin (B223565) A. nih.gov

Similarly, studies on prenylated xanthones derived from mangosteen (Garcinia mangostana) have shown that these compounds target mitochondrial respiration. nih.govresearchgate.net Compounds such as α-mangostin, γ-mangostin, and 9-hydroxycalabaxanthone (B23544) were found to inhibit mitochondrial respiratory chain complexes, leading to decreased ATP synthesis, increased mitochondrial superoxide (B77818) levels, and ultimately, apoptosis in cancer cells. nih.govresearchgate.net This body of evidence on related xanthones suggests that a potential molecular mechanism for this compound could involve the disruption of cellular energy production via ATP synthase inhibition.

Table 1: Inhibition of ATP Synthase and Related Mitochondrial Processes by Xanthone Compounds

CompoundSource / TypeFindingEffect on Cellular ProcessReference
Phomoxanthone A Dimeric TetrahydroxanthoneIdentified as a target of ATP synthase.60% inhibition of ATP synthase activity at 260 μM. nih.gov
Prenylated Xanthones Garcinia mangostanaTarget mitochondria by inhibiting respiratory chain complexes II and III.Decreased ATP synthesis, increased mitochondrial proton leak, induced apoptosis. nih.govresearchgate.net
Resveratrol Polyphenolic ATP synthase inhibitorBinds between the β and γ subunits of ATP synthase.Increases bacterial susceptibility to certain antibiotics. mdpi.com

Influence on Cell Membrane Permeability and Associated Mechanisms

The cell membrane acts as a selective barrier, and its integrity is vital for cellular function. weber.edunih.gov The hydrophobic nature of certain molecules allows them to insert into the lipid bilayer, disrupting its structure and increasing its permeability. mdpi.com This can lead to the leakage of cellular contents and ultimately cell death. mdpi.com

The hydrophobicity of xanthone structures suggests they may have the capacity to interact with and alter cell membranes. The accumulation of hydrophobic molecules within the membrane can cause it to swell and lose its barrier function. mdpi.com While this is a recognized mechanism for various antimicrobial and cytotoxic compounds, direct experimental evidence specifically detailing the influence of this compound on cell membrane permeability and the associated biophysical changes is not prominently featured in the reviewed literature. Modeling studies on other cell types have been used to determine membrane permeability parameters for different agents, a technique that could be applied to assess the effects of this xanthone. metu.edu.tr

Enzymatic Biotransformation and Dechlorination by Microbial Systems

Biotransformation is a process by which microorganisms structurally modify chemical compounds, often leading to products with reduced toxicity and greater polarity. medcraveonline.cominflibnet.ac.in This is a key mechanism in the environmental fate of many organic compounds, including pollutants. medcraveonline.com For chlorinated compounds, reductive dechlorination—the removal of chlorine atoms—is a critical biotransformation step carried out by specific anaerobic bacteria. frontiersin.orgnih.gov

Research into the microbial degradation of chlorinated xanthones has shown that certain bacterial communities can dechlorinate these molecules. A study investigating the dechlorination of 2,7-dichloroxanthone and 5,7-dichloro-1,3-dihydroxylxanthone, which are structural analogs of natural organochlorines, found that a novel group of Firmicutes was enriched in microcosms where dechlorination occurred. nih.gov This suggests that these bacteria, related to known dechlorinating genera like Dehalobacter and Desulfitobacterium, can utilize chlorinated xanthones in their metabolism. nih.gov This process is significant as it points to a natural attenuation pathway for this class of compounds and suggests that these microbial systems could be harnessed for bioremediation. nih.govfrontiersin.org

The biotransformation of xenobiotics is typically categorized into Phase I, II, and III reactions, involving enzymes like cytochrome P450s to modify the chemical structure, followed by conjugation to increase water solubility for excretion. nih.govnih.govmdpi.com The microbial processes observed for chlorinated xanthones represent a crucial environmental form of this detoxification pathway.

Table 2: Microbial Systems Involved in the Biotransformation of Chlorinated Xanthones

Microbial GroupSubstrate Compound(s)Transformation ProcessKey FindingReference
Firmicutes (Gopher group) 2,7-dichloroxanthone, 5,7-dichloro-1,3-dihydroxylxanthoneDechlorinationThis group of bacteria was enriched during the dechlorination of the chlorinated xanthone analogues. nih.gov
Chloroflexi (e.g., Dehalococcoides) Polychlorinated biphenyls (PCBs), Chlorinated ethenesReductive DechlorinationKnown organohalide-respiring bacteria responsible for detoxifying various anthropogenic pollutants. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 6 O Methylarthothelin and Its Analogs

Methodologies for SAR Determination

Determining the SAR for a compound series involves a variety of systematic approaches that correlate specific structural features with observed biological activities. mdpi.comsci-hub.se For xanthones, including analogs of 6-O-Methylarthothelin, these methodologies are multifaceted and often used in combination to build a comprehensive understanding.

Matched Molecular Pair Analysis (MMPA): This technique is frequently used in medicinal chemistry to understand how small, specific structural changes affect biological activity. researchgate.net By comparing pairs of compounds that differ by a single, well-defined structural transformation, researchers can quantify the impact of that change. For instance, comparing the activity of this compound with its demethylated or further methylated analogs can reveal the significance of the methoxy (B1213986) group at the C-6 position. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. unimore.it These models use physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) to predict the activity of unsynthesized compounds. unimore.itnih.gov For xanthone (B1684191) derivatives, QSAR studies help in identifying key structural requirements for activities like monoamine oxidase (MAO) inhibition or α-glucosidase inhibition. researchgate.netmdpi.com

3D-QSAR Approaches: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. Current time information in Bangalore, IN. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. Current time information in Bangalore, IN. Such analyses can offer precise insights into the structural needs for designing more potent xanthone-based inhibitors for specific targets like xanthine (B1682287) oxidase. Current time information in Bangalore, IN.

Synthesis and Biological Screening: The foundational methodology for any SAR study is the synthesis of a series of analogs followed by their systematic biological evaluation. nih.govnih.govajgreenchem.com For this compound, this would involve synthesizing derivatives with variations in the substitution pattern of the xanthone core—modifying the number and position of chloro, hydroxyl, and methoxy groups—and then testing them in relevant antimicrobial or cytotoxic assays. researchgate.netnih.govnih.govajgreenchem.commdpi.com

Correlating Structural Features with Biological Activity (e.g., Antimicrobial, Cytotoxic)

The biological activity of xanthones is intricately linked to the specific pattern of substituents on their core structure. The presence, number, and position of groups such as hydroxyls, methoxy groups, and halogens can dramatically alter their antimicrobial and cytotoxic profiles.

Antimicrobial Activity: General studies on xanthones indicate that their antimicrobial efficacy is highly dependent on their substitution patterns. researchgate.net Lipophilicity, conferred by groups like prenyl or methoxy moieties, is a key factor as it can enhance the compound's ability to permeate microbial cell membranes. mdpi.com Research on xanthones has pointed to the importance of hydroxyl groups at specific positions for antibacterial action. researchgate.net For example, studies indicate that hydroxyl groups at the C-3 and C-6 positions play a significant role in the activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

This compound is a chlorinated xanthone, a class of compounds known for their presence in lichens. sci-hub.seresearchgate.net Its structure features three chlorine atoms, which contribute significantly to its lipophilicity and electronic properties, likely influencing its interaction with biological targets. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported, the general principles of xanthone activity suggest its antimicrobial potential. mdpi.comresearchgate.net

Cytotoxic Activity: The cytotoxic effects of xanthones against cancer cell lines are also heavily influenced by their structural features. mdpi.com The number and position of hydroxyl groups are often critical. For many antitumor xanthones, the presence of a hydroxyl group ortho to the carbonyl function (at C-1 or C-8) significantly contributes to their cytotoxicity. nih.gov

In the case of this compound, which possesses a hydroxyl group at C-1, this structural feature may be a key determinant of potential cytotoxic activity. The chlorine substituents would also play a role, potentially enhancing cytotoxicity. nih.govnih.gov The evaluation of cytotoxic activity is typically performed using assays like the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of a drug that inhibits cell growth by 50%). mdpi.combmgrp.com

Table 1: Structural Comparison of this compound and a Key Analog This interactive table allows for comparison of the core structures.

Compound Name R1 R3 R6 Biological Activity Context
This compound OH OH OCH3 Parent compound, found in Dimelaena lichens. researchgate.net
1,3,6-Tri-O-Methylarthothelin OCH3 OCH3 OCH3 Synthesized analog, allows for study of hydroxyl vs. methoxy group effects. researchgate.net

Note: The core structure for these compounds is 2,4,5-trichloro-8-methyl-9H-xanthen-9-one.

Impact of Substituent Modifications on Bioactivity Profiles

Modifying the substituents on the this compound scaffold is the primary strategy for probing its SAR and developing new agents with improved activity.

Hydroxyl vs. Methoxy Groups: The difference between a hydroxyl (-OH) and a methoxy (-OCH3) group at a given position can have profound effects on bioactivity. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which is often crucial for binding to enzyme active sites or other biological targets. nih.gov In contrast, methoxy groups are only hydrogen bond acceptors and increase the molecule's lipophilicity. The conversion of hydroxyl groups to methoxy groups, as seen in the comparison between this compound and 1,3,6-Tri-O-Methylarthothelin, can therefore be used to assess the importance of hydrogen bonding versus lipophilicity for a particular biological effect. researchgate.net For instance, if the tri-O-methylated analog shows reduced activity, it would imply that the hydroxyl groups at C-1 and C-3 are critical for interaction with the target, likely through hydrogen bonding. researchgate.net

Chlorine Substituents: The three chlorine atoms on the this compound structure are significant. Halogens, particularly chlorine, are electron-withdrawing groups that can alter the electronic distribution of the aromatic rings. They also substantially increase lipophilicity. The position of these chlorine atoms (C-2, C-4, C-5) is specific and any alteration, such as removal or relocation, would be expected to have a major impact on the bioactivity profile.

The C-8 Methyl Group: The methyl group at the C-8 position provides a small lipophilic region on the molecule. Replacing this group with other alkyl chains of varying lengths or with more complex substituents could be used to probe the steric and hydrophobic tolerance of the target's binding site in that region.

Computational and Predictive Models in SAR Analysis

Computational chemistry offers powerful tools for predicting the biological activity of novel compounds and for understanding the molecular basis of their action, thereby accelerating the drug discovery process. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. Current time information in Bangalore, IN. By simulating the interaction between the ligand and the target's binding site, docking can help to rationalize observed SAR and predict the activity of new analogs. For example, docking studies could reveal why the hydroxyl groups at C-1 and C-3 are important for activity by showing their involvement in key hydrogen bonds with amino acid residues in the active site.

QSAR Modeling: As mentioned earlier, QSAR models are invaluable for predicting activity. unimore.itCurrent time information in Bangalore, IN. A QSAR model developed for a series of this compound analogs could identify the optimal physicochemical properties (e.g., a specific range for lipophilicity, as measured by logP, or for electronic character) required for high antimicrobial or cytotoxic potency. mdpi.com These models can screen virtual libraries of compounds before committing resources to their synthesis. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active against a specific biological target. By analyzing the structures of active xanthone compounds, a pharmacophore model can be generated. This model can then be used to design novel molecules, including analogs of this compound, that fit the pharmacophoric requirements and are therefore more likely to be active.

By integrating these computational approaches with traditional synthesis and biological testing, a detailed SAR map for the this compound chemical space can be developed, paving the way for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Research on 6 O Methylarthothelin

Qualitative and Quantitative Analysis in Research Matrices

The analysis of 6-O-Methylarthothelin in complex samples, such as lichen extracts or environmental soils, requires powerful separation and detection technologies. nih.gov Chromatographic methods are paramount for isolating the compound from the matrix, while mass spectrometry provides definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones, including this compound. nih.govmdpi.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating these compounds. oup.comnih.gov The method's strength lies in its ability to separate complex mixtures of xanthones based on their polarity. nih.gov

For quantitative analysis, a calibration curve is established by running standards of a known concentration and plotting the detector response (e.g., peak area) against the concentration. torontech.commyfoodresearch.com The concentration of this compound in a sample can then be determined by comparing its peak area to this curve. torontech.com The method is validated for linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) to ensure reliable results. nih.govnih.gov UV detection is commonly employed, with wavelengths set to capture the characteristic absorbance of the xanthone (B1684191) chromophore, often around 240-280 nm. nih.govoup.com

Table 1: Typical HPLC Parameters for Xanthone Analysis

Parameter Typical Setting Source(s)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) oup.comnih.gov
Mobile Phase Gradient elution with water and methanol (B129727) or acetonitrile, often with a formic or acetic acid modifier (e.g., 0.1%) nih.govmdpi.com
Flow Rate 0.5 - 1.0 mL/min mdpi.comoup.com
Detection UV/Photodiode Array (PDA) at ~240-280 nm nih.govoup.com
Injection Volume 10 - 50 µL oup.comnih.gov

| Column Temperature | Ambient to 25°C | oup.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. While many xanthones are not sufficiently volatile for direct GC analysis due to polar hydroxyl groups, their derivatives can be readily analyzed. nih.govpomics.com The analysis of underivatized xanthone has been reported, but can present challenges. und.edu For this compound, its identity can be confirmed by the mass spectrum produced by the MS detector, which provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. nih.gov The NIST WebBook provides reference mass spectra for the parent compound, xanthone, which serves as a basis for interpreting the spectra of its derivatives. nist.gov The chemical structures of various xanthone derivatives have been elucidated using GC-MS in combination with other spectroscopic methods. nih.govemanresearch.org

Table 2: General GC-MS Parameters for Xanthone Derivative Analysis

Parameter Typical Setting Source(s)
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium pomics.com
Injector Temperature 250°C pomics.com
Oven Program Temperature gradient, e.g., starting at 70°C and ramping to 300°C pomics.com
MS Ionization Mode Electron Ionization (EI) at 70 eV und.edu
Mass Analyzer Quadrupole or Ion Trap und.edu

| Scan Range | 50 - 600 Da | pomics.com |

For highly sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. It has been successfully used to identify this compound in complex environmental matrices, such as Antarctic soil extracts. nih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The parent ion corresponding to this compound ([M+H]⁺ or [M-H]⁻) is selected in the first mass spectrometer, fragmented via collision-induced dissociation, and a specific fragment ion is monitored in the second mass spectrometer. acs.orgnih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for quantification at very low levels. nih.govmdpi.com

Table 3: LC-MS/MS Parameters for Xanthone Analysis

Parameter Typical Setting Source(s)
LC Column UPLC BEH C18 (e.g., 1.7 µm, 50 x 2.1 mm) nih.govscielo.br
Mobile Phase Acetonitrile and water with 0.1% formic acid nih.gov
Ionization Source Electrospray Ionization (ESI), positive or negative mode nih.gov
MS Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov
Collision Gas Argon acs.orgscielo.br
Precursor Ion (m/z) For this compound (C₁₅H₉Cl₃O₅): ~374.95 [M+H]⁺ nih.gov

| Fragment Ions | Specific product ions determined by direct infusion | mdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Analysis

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility for GC or ionization efficiency for MS. jfda-online.comgreyhoundchrom.com

For GC analysis, the presence of polar functional groups with active hydrogens (e.g., -OH, -COOH) on a molecule can lead to poor peak shape and thermal decomposition. research-solution.com Xanthones often possess hydroxyl groups that decrease their volatility. nih.gov Derivatization is employed to convert these polar groups into less polar, more volatile, and more thermally stable functional groups. pomics.com

A primary strategy is silylation, which involves reacting the analyte with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). pomics.comresearch-solution.com This reaction replaces the active hydrogen of the hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group. research-solution.com The resulting TMS ether is significantly more volatile and less likely to adsorb to active sites in the GC system, leading to sharper peaks and improved chromatographic resolution. jfda-online.com

While this compound can be ionized directly in ESI-MS, its signal intensity can be enhanced to improve sensitivity. nih.gov One approach is chemical derivatization, where a tag that is easily ionized is attached to the analyte. nih.gov For instance, reagents can be used to target specific functional groups, introducing a moiety that carries a permanent charge or is highly efficient at forming a stable ion in the MS source. mdpi.com This is particularly useful for compounds that ionize poorly on their own. nih.gov

However, a more common and simpler strategy for improving ionization efficiency in LC-MS involves optimizing the mobile phase composition. chromatographyonline.com The efficiency of the ESI process is highly dependent on the pH and additives in the eluent. wiley.com For positive ion mode, adding a small amount of an acid like formic acid to the mobile phase provides a source of protons, promoting the formation of the protonated molecule [M+H]⁺. chromatographyonline.comelementlabsolutions.com This concentrates the ion current into a single species, increasing its signal intensity. chromatographyonline.com Similarly, additives like ammonium (B1175870) formate (B1220265) can facilitate the formation of ammonium adducts, which can be a more stable and abundant ion for certain neutral compounds. chromatographyonline.com These adjustments fine-tune the chemical environment of the ESI droplet, leading to more efficient generation of gas-phase ions and ultimately, a more sensitive analysis. elementlabsolutions.com

Specific Derivatization Reagents and Protocols (e.g., Silylation Reagents, PFBHA, 3-NPH)

In the analysis of complex organic molecules like this compound, chemical derivatization is a crucial step, particularly for methods like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comresearchgate.net The primary goal of derivatization is to modify the analyte to increase its volatility, improve thermal stability, and enhance its chromatographic and detection characteristics. researchgate.netspectroscopyonline.com This process converts polar functional groups, such as the hydroxyl (-OH) and ketone (C=O) groups present in the this compound structure, into less polar and more volatile derivatives.

Silylation Reagents

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in this compound. This process involves replacing the active hydrogen with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. The resulting silyl (B83357) ethers are significantly more volatile and thermally stable than the parent compound, making them ideal for GC analysis. nih.gov

Common silylation reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), and carried out in an aprotic solvent like pyridine (B92270) or acetonitrile. europa.eu

A general silylation protocol for a xanthone like this compound would involve:

Drying a precise amount of the isolated compound or extract completely.

Adding the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).

Heating the mixture in a sealed vial (e.g., at 100 °C for several hours) to ensure the reaction goes to completion.

Direct injection of the derivatized sample into the GC-MS system for analysis.

ReagentAbbreviationTarget Functional GroupKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH, -SHPowerful TMS donor; by-products are volatile and do not interfere with chromatography. europa.eu
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -COOH, -SH, AminesForms stable TBDMS derivatives that are 10,000 times more stable to hydrolysis than TMS ethers. europa.eu
TrimethylchlorosilaneTMCSUsed as a catalystOften added in small percentages (e.g., 1%) to increase the reactivity of other silylation reagents. europa.eu
HexamethyldisilazaneHMDS-OHA common reagent, often used with TMCS and pyridine for derivatizing sterically unhindered hydroxyls. researchgate.net

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a derivatizing agent that selectively reacts with carbonyl functional groups (aldehydes and ketones) to form stable oxime derivatives. eurachem.org This process is particularly useful for enhancing sensitivity in GC analysis when using an Electron Capture Detector (ECD), which is highly sensitive to the electronegative fluorine atoms in the PFBHA molecule. eurachem.org The xanthone structure of this compound contains a ketone group, making it a potential candidate for PFBHA derivatization. The reaction typically proceeds at room temperature over a couple of hours. eurachem.org While effective for carbonyls, its application to xanthones like this compound for routine analysis is less documented compared to silylation.

3-Nitrophenylhydrazine (3-NPH)

3-Nitrophenylhydrazine (3-NPH) is a reagent used to derivatize compounds with carbonyl or carboxyl groups to improve their detection in Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comresearchgate.net It reacts with these functional groups to form stable hydrazones. researchgate.net This derivatization significantly enhances ionization efficiency and can improve chromatographic separation for complex biological samples. jfda-online.com For this compound, 3-NPH could react with its ketone group. The reaction is typically performed in an aqueous/organic solvent mixture using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine. spectroscopyonline.comresearchgate.net Reaction conditions, including temperature and time, must be optimized as they can vary significantly depending on the specific analyte. researchgate.net

Method Validation in Academic Research (e.g., Selectivity, Linearity, Limits of Detection/Quantification, Precision, Accuracy)

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose, ensuring that the results are reliable, reproducible, and accurate. adryan.comelementlabsolutions.com In academic research, particularly for the quantification of natural products like this compound, method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). adryan.comsaiflucknow.org The validation process evaluates several key performance characteristics. scispace.com

Selectivity

Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be present in the sample matrix, such as impurities or related compounds. mdpi.com In the context of analyzing this compound from lichen extracts, which contain numerous other xanthones, selectivity is paramount. eurachem.org It is typically assessed by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte standard, and a real sample. The absence of interfering peaks at the retention time of the analyte in the blank sample indicates selectivity. wikipedia.org Techniques like High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) or LC-MS are used to confirm peak purity by comparing spectra across the peak. wikipedia.org

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is determined by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the instrument response against the analyte concentration, and linearity is evaluated using linear regression. The correlation coefficient (r²) is a key indicator, with a value of >0.999 often considered evidence of a good fit. saiflucknow.org For xanthone analysis, linearity is typically established over a range relevant to the expected concentrations in samples. saiflucknow.org

Representative Linearity Data for Xanthone Analysis by HPLC
Analyte (Example)Linearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
Rubraxanthone2.5 - 25y = 156554x – 61850.999 saiflucknow.org
SwerchirinNot specifiedNot specified> 0.9998
Xanthone0.4 - 2.5Not specified> 0.999

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the method. They are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Representative Detection and Quantification Limits for Xanthone Analysis
Analyte (Example)LOD (µg/mL)LOQ (µg/mL)Analytical MethodReference
Rubraxanthone0.471.56HPLC-UV saiflucknow.org
Swerchirin2.16.3HPLC
Total Xanthones (from G. mangostana)0.101 - 0.1240.307 - 0.375UV Spectrophotometry scispace.com

Precision

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. mdpi.com It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. adryan.com

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. adryan.com For phytochemical analysis, RSD values are typically expected to be below 2-5%.

Representative Precision Data for Xanthone Analysis
Analyte (Example)Precision LevelRSD (%)Reference
RubraxanthoneIntra-day≤ 1.58 saiflucknow.org
Inter-day≤ 3.20
Total Xanthones (from G. mangostana)Intra-day1.1 scispace.com
Inter-day1.8

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. mdpi.com It is commonly determined using a recovery study, where a known amount of the pure analyte standard is added (spiked) into a sample matrix. saiflucknow.org The sample is then analyzed, and the percentage of the spiked amount that is recovered by the method is calculated. For natural product analysis, recovery values are often expected to be within a range of 95-105% or 98-102%. elementlabsolutions.comsaiflucknow.org

Representative Accuracy Data for Xanthone Analysis
Analyte (Example)Spike LevelMean Recovery (%)Acceptance Range (%)Reference
Rubraxanthone3 different levels102.18Not Specified saiflucknow.org
SwerchirinNot Specified98 - 107Not Specified
Eriodictyol (Flavanone)3 different levels98.6 - 99.7Not Specified

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting 6-O-Methylarthothelin in lichen species?

  • Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for initial identification. For confirmation, mass spectrometry (MS) is critical, as this compound exhibits characteristic peaks at m/z 366, 364, 362, and 360 . UV-Vis spectroscopy (acid spray reactions: orange under LW UV) and spot tests (e.g., K/NaOH reactions) provide complementary data .
  • Key Considerations : Ensure solvent systems (e.g., toluene:acetic acid) are optimized to separate xanthones from co-occurring depsides and anthraquinones .

Q. Which lichen species are known to produce this compound, and what are its ecological implications?

  • Documented Species : Found in Dimelaena elevata (minor component), Tetramelas darbishirei, Buellia geophila, and Antarctic Haematomma species .
  • Ecological Role : Its presence correlates with UV-protective functions in extreme environments (e.g., Antarctic lichens), though biosynthetic triggers (e.g., light exposure, substrate chemistry) require further study .

Advanced Research Questions

Q. How can biosynthetic pathways of this compound be elucidated, given its structural relationship to other chlorinated xanthones?

  • Methodology : Isotopic labeling (e.g., 13C^{13}\text{C}-acetate) and gene cluster analysis (via lichen metagenomics) can trace precursor incorporation. Compare biosynthetic intermediates like Arthothelin and 4,5-Dichloronorlichexanthone, which share common methylation and chlorination steps .
  • Challenges : Lichen symbionts (fungi + algae/bacteria) complicate pathway attribution; axenic cultures or heterologous expression systems are needed .

Q. How should researchers address contradictions in reports of this compound occurrence within the same species (e.g., Buellia papillata)?

  • Data Reconciliation : Replicate analyses using standardized protocols (e.g., TLC vs. HPLC-MS) to rule out methodological variability. Environmental factors (e.g., substrate pH, altitude) may alter secondary metabolite profiles .
  • Case Study : Buellia papillata shows conflicting reports; re-examining type specimens and geographic variants under controlled conditions is advised .

Q. What experimental designs are optimal for assessing this compound’s role in lichen chemotaxonomy?

  • Approach : Combine molecular phylogenetics (ITS sequencing) with chemoprofiles (HPLC-MS) to resolve cryptic species. For example, Tetramelas anisomerus (Arthothelin) and T. darbishirei (this compound) are differentiated via xanthone markers .
  • Validation : Use voucher specimens with metadata (collection site, substrate) deposited in herbaria for reproducibility .

Q. How can researchers resolve discrepancies in mass spectral data for this compound across studies?

  • Troubleshooting : Calibrate MS instruments with pure reference standards (e.g., synthesized this compound). Cross-validate fragmentation patterns with published spectra (e.g., m/z 366 base peak) .
  • Documentation : Report ionization methods (e.g., ESI vs. EI) and collision energies to enable cross-study comparisons .

Methodological Guidelines

  • Sample Preparation : For HPLC, extract lichen thalli in acetone:water (7:3) to solubilize xanthones without degrading chlorinated derivatives .
  • Statistical Rigor : Use ≥3 biological replicates per species to account for intraspecific metabolic variability .
  • Ethical Compliance : Adhere to herbarium protocols for specimen collection and cite voucher accession numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.